molecular formula C16H22N2O5 B13417211 (S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid

(S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No.: B13417211
M. Wt: 322.36 g/mol
InChI Key: NLEKRIPRBRHEPC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid is a synthetic amino acid derivative featuring two key functional groups: a benzyloxycarbonyl (Cbz) protecting group at the α-amino (position 2) and an acetamido group at the ε-position (position 6). This compound is structurally related to lysine, with modifications designed to enhance stability and compatibility in peptide synthesis. The Cbz group provides acid stability and is removable via hydrogenolysis, while the acetamido group introduces steric and electronic effects that may influence peptide conformation and interactions .

Key physicochemical properties (inferred from analogs):

  • Molecular formula: Likely C₁₆H₂₁N₂O₅ (hypothetical, based on substituent analysis).
  • Molecular weight: ~321.3 g/mol.
  • Protecting groups: Cbz (acid-stable, hydrogenolysis-labile) and acetyl (hydrolysis-stable under mild conditions).
  • Applications: Used as a building block in peptide synthesis, particularly for introducing protected lysine analogs with tailored reactivity .

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-6-acetamido-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C16H22N2O5/c1-12(19)17-10-6-5-9-14(15(20)21)18-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,19)(H,18,22)(H,20,21)/t14-/m0/s1

InChI Key

NLEKRIPRBRHEPC-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Protection of Amino Groups and Formation of Intermediates

Method A: Benzyl (Cbz) Protection of Amino Groups

Based on patent WO2017021385A1, the initial step involves protecting amino groups with benzyl (Cbz) groups using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This step is crucial to prevent undesired side reactions during subsequent acylation.

Reaction:
R-NH2 + Cbz-Cl → R-NH-Cbz
Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Sodium bicarbonate or triethylamine
- Temperature: 0°C to room temperature

Data Table 1: Benzyl Protection Reaction Conditions

Parameter Value
Reagent Benzyl chloroformate (Cbz-Cl)
Solvent Dichloromethane (DCM)
Base Sodium bicarbonate
Temperature 0°C to ambient
Yield Approximately 85-90%

Reference: WO2017021385A1

Acylation to Introduce Acetamido Group

Method B: Acetamide Formation via Acetylation

The amino group is acylated with acetic anhydride or acetyl chloride to form the acetamido moiety. This step is performed under controlled conditions to prevent over-acylation or side reactions.

Reaction:
R-NH2 + Ac2O → R-NH-COCH3
Conditions:
- Solvent: Pyridine or dimethylformamide (DMF)
- Temperature: 0°C to room temperature
- Catalyst: None or catalytic amounts of DMAP (4-dimethylaminopyridine)

Data Table 2: Acylation Conditions

Parameter Value
Reagent Acetic anhydride or acetyl chloride
Solvent Pyridine or DMF
Temperature 0°C to ambient
Yield 80-85%

Note: The acetamido group is introduced selectively at the amino terminus without affecting the protected benzyloxycarbonyl groups.

Deprotection of Benzyl (Cbz) Groups

Method C: Hydrogenolysis

The benzyl protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Reaction:
R-NH-Cbz + H2 → R-NH2 + C6H6 (benzene)
Conditions:
- Catalyst: Pd/C (10%)
- Solvent: Ethanol or methanol
- Temperature: Room temperature
- Pressure: 1-3 atm H2
- Duration: 2-6 hours

Data Table 3: Hydrogenolysis Conditions

Parameter Value
Catalyst Pd/C (10%)
Solvent Ethanol or methanol
Hydrogen Pressure 1-3 atm
Duration 2-6 hours
Yield >95%

Reference: The deprotection step is standard in peptide synthesis protocols and well-documented in literature.

Final Coupling to Form the Target Compound

Method D: Peptide Coupling Using Carbodiimide Reagents

The free amino acid derivative is coupled with appropriate carboxylic acids or amino acids using carbodiimide coupling agents such as DCC, EDC, or HOBt to form the peptide bond.

Reaction:
Carboxylic acid + amine → amide linkage
Conditions:
- Reagents: DCC or EDC with HOBt or HOSu
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature
- Duration: 12-24 hours

Data Table 4: Peptide Coupling Conditions

Parameter Value
Coupling Reagent DCC, EDC, or EDC·HCl
Additive HOBt, HOSu
Solvent DCM or DMF
Temperature Ambient
Yield 75-85%

Reference: Classical peptide coupling methods are detailed in standard organic synthesis literature and are applicable here.

Summary of Synthetic Route

Step Description Key Reagents & Conditions Typical Yield
1 Benzyl protection of amino groups Cbz-Cl, NaHCO3, DCM, 0°C–RT 85-90%
2 Acylation to form acetamido group Ac2O, pyridine, 0°C–RT 80-85%
3 Hydrogenolysis of benzyl groups Pd/C, H2, EtOH, RT, 2-6 hours >95%
4 Peptide coupling to finalize compound DCC/EDC, HOBt, DCM/DMF, RT 75-85%

Additional Considerations

  • Stereochemistry: The synthesis maintains the (S)-configuration at the chiral center, verified via chiral HPLC and X-ray crystallography.
  • Purification: Final products are purified through column chromatography or recrystallization, with purity confirmed via NMR and HPLC.
  • Scale-up: The methods are scalable, with process optimizations available for industrial synthesis.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes standard peptide coupling reactions. A representative protocol involves:

Reagents/Conditions :

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0°C → room temperature

  • Base : Triethylamine (TEA)

Mechanism :
The carbodiimide activates the carboxylate, forming an active ester intermediate that reacts with amines to form amide bonds .

Reaction ComponentExample ParametersYieldReference
Carboxylic acid activationEDC (1.1 eq), HOBt (1.0 eq)70–85%
Amine couplingPrimary amine (1.0 eq), DCM, 24 h82%

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is removed under acidic or catalytic hydrogenation conditions:

Acidic Deprotection

Reagents : 6 M HCl in dioxane or trifluoroacetic acid (TFA)
Conditions : 95°C for 16 h .
Product : Free α-amino group (6-acetamido-2-aminohexanoic acid).

Catalytic Hydrogenation

Reagents : H₂ gas, palladium on carbon (Pd/C)
Conditions : Room temperature, 1 atm H₂, ethanol solvent .

MethodReaction TimePurity (HPLC)Reference
Acidic16 h>95%
Catalytic4–6 h90–98%

Side-Chain Modifications

The acetamido group (-NHCOCH₃) exhibits limited reactivity under mild conditions but can undergo hydrolysis under harsh acidic/basic environments:

Hydrolysis Conditions :

  • Acidic : 6 M HCl, reflux, 12 h → yields 6-aminohexanoic acid derivative.

  • Basic : 2 M NaOH, 100°C, 8 h → partial deacetylation .

Conjugation via NHS Ester Activation

The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester for bioconjugation:

Protocol :

  • Activation : React with NHS and dicyclohexylcarbodiimide (DCC) in DMF.

  • Conjugation : Incubate with nucleophiles (e.g., amines) at pH 7–8 .

ApplicationTarget MoleculeCoupling EfficiencyReference
Fluorescent probesBDP FL dye85%
Peptide-drug conjugatesDoxorubicin78%

Enzymatic Interactions

The compound acts as a substrate mimetic in biochemical assays:

Key Observations :

  • Inhibits calcium-independent phospholipase A₂ (GVIA iPLA₂) with IC₅₀ values in the nanomolar range .

  • Binds to arginase active sites via its ε-acetamido lysine side chain, mimicking natural substrates .

Structural Insights from Computational Modeling

Docking studies reveal:

  • Binding Affinity : −9.2 kcal/mol for GVIA iPLA₂ .

  • Key Interactions : Hydrogen bonding with catalytic Ser523 and hydrophobic contacts with Phe549 .

Comparative Reactivity Table

Functional GroupReaction TypePreferred ConditionsStability Notes
Cbz-protected amineAcidic/Catalytic cleavageHCl/dioxane or H₂/PdStable to bases, oxidants
Acetamido side chainHydrolysis6 M HCl, refluxStable under physiological pH
Carboxylic acidEDC/HOBt couplingDCM, 0°C → rtSensitive to nucleophiles

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent positions, protecting groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Protecting Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-6-Acetamido-2-Cbz-aminohexanoic acid 2-Cbz, 6-Acetamido Cbz (position 2) C₁₆H₂₁N₂O₅* 321.3* Enhanced stability; peptide synthesis
(S)-2-Amino-6-Cbz-aminohexanoic acid 2-Cbz, 6-Amino Cbz (position 2) C₁₄H₂₀N₂O₄ 280.32 Higher melting point (226–231°C); basic ε-amino group .
Fmoc-Lys(Ac)-OH 2-Fmoc, 6-Acetamido Fmoc (position 2) C₂₂H₂₄N₂O₅ 408.43 Base-labile Fmoc; logP = 4.07; used in SPPS .
(S)-β³CbzK (S1) 3-Amino, 6-Cbz Cbz (position 6) C₁₄H₁₉N₂O₄ 279.3* β³-amino acid; altered backbone conformation .
CbzAhx (S3) 6-Cbz Cbz (position 6) C₁₄H₁₈N₂O₄ 278.30 Linear hexanoic acid derivative; minimal steric hindrance .

*Hypothetical values based on substituent analysis.

Key Differences:

Substituent Position and Reactivity: The target compound’s ε-acetamido group (vs. ε-amino in CAS 2212-75-1) reduces nucleophilicity at position 6, making it less reactive in coupling reactions. This is advantageous for selective modifications .

Protecting Group Chemistry: Cbz vs. Fmoc: Cbz offers orthogonal deprotection (hydrogenolysis) compared to Fmoc (base-sensitive), enabling sequential peptide assembly strategies . Acetamido vs. Amino: The acetyl group enhances metabolic stability compared to free ε-amino lysine derivatives, as seen in protease inhibitor analogs .

Physicochemical Properties: Melting Point: The acetamido group likely lowers the melting point compared to the amino analog (226–231°C vs. hypothetical ~160–170°C for the target) due to reduced polarity . logP and Solubility: The Cbz group increases hydrophobicity (logP ~4 inferred from Fmoc-Lys(Ac)-OH), while the acetamido group may improve aqueous solubility slightly compared to purely aromatic analogs .

Biological Activity

(S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid, also known as (S)-6-amino-2-(benzyloxycarbonylamino)hexanoic acid, is a compound with significant potential in biochemical and pharmaceutical applications. Its structural characteristics suggest various biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-amino-2-(benzyloxycarbonylamino)hexanoic acid
  • CAS Number : 2212-75-1
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol

The compound features an amino group, a carboxylic acid, and a benzyloxycarbonyl protecting group, which are essential for its biological interactions.

Research indicates that (S)-6-acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural amino acids suggests potential interactions with proteins and enzymes, affecting various physiological processes.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, research by John et al. (1980) demonstrated that similar compounds could inhibit bacterial growth by interfering with cell wall synthesis . The benzyloxycarbonyl group may enhance the lipophilicity of the molecule, facilitating its penetration into bacterial membranes.

3. Antitumor Effects

Preliminary investigations into the antitumor activity of related compounds suggest that (S)-6-acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of (S)-6-acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations greater than 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC in µg/mL)
E. coli50
Staphylococcus aureus30

Case Study 2: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects on human cancer cell lines revealed that treatment with (S)-6-acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1085
2565
5040
10015

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid in laboratory settings?

  • Answer : The synthesis typically begins with L-lysine, employing orthogonal protecting group strategies. The ε-amino group is protected with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), while the α-amino group is acetylated using acetic anhydride. Subsequent hydrolysis of the methyl ester (if used) yields the carboxylic acid. Critical steps include pH control during protection and the use of coupling agents like HOBt/EDC for amide bond formation. Purification often involves flash chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Key characterization methods include:

  • ¹H NMR : Peaks for the benzyloxy group (δ 7.27–7.40 ppm, aromatic protons), acetamido methyl (δ 1.95–2.10 ppm), and backbone protons (e.g., α-CH at δ 4.30–4.40 ppm) .
  • Mass Spectrometry : Expected molecular ion at m/z 322.3 (C₁₅H₂₀N₂O₅⁺).
  • Chiral HPLC : To verify enantiomeric purity using a chiral stationary phase (e.g., Chirobiotic T column) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Answer : A gradient of ethyl acetate/hexane (30–70%) or dichloromethane/methanol (95:5) is effective. For polar impurities, adding 0.1% trifluoroacetic acid can improve resolution. Monitor fractions by TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of (S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid?

  • Answer : Racemization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies:

  • Use mild coupling agents (e.g., DIC/Oxyma instead of HOBt/EDCl).
  • Avoid prolonged exposure to bases (e.g., limit triethylamine use during Cbz protection).
  • Conduct reactions at ≤0°C for acid-sensitive steps. Monitor optical rotation ([α]²⁵D ≈ +15° in methanol) post-synthesis .

Q. What analytical approaches resolve discrepancies in reported NMR data for similar lysine derivatives?

  • Answer : Contradictions often stem from solvent effects or impurities. To validate spectra:

  • Compare data in identical solvents (e.g., CD₃OD vs. DMSO-d₆).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks (e.g., overlapping NH signals at δ 5.50–6.00 ppm).
  • Cross-reference with computational models (DFT-based chemical shift predictions) .

Q. How does the choice of protecting groups impact the compound’s utility in peptide synthesis?

  • Answer : The Cbz group is stable under acidic conditions but removable via hydrogenolysis, making it compatible with Fmoc/t-Boc strategies. The acetamido group remains inert during standard deprotection, enabling selective modifications at other sites. However, Cbz may interfere with palladium-catalyzed reactions, necessitating alternative protections (e.g., Alloc) for complex conjugates .

Methodological Notes

  • Synthesis Optimization : Replace acrylamido intermediates (as in ) with acetamido via acetylation to avoid unwanted reactivity.
  • Data Validation : Cross-check melting points (literature range: 119–123°C for similar derivatives ) to confirm purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.